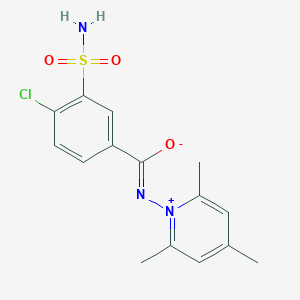

Besulpamide

Descripción general

Descripción

La besulpamida es un derivado del ácido sulfamoilcloro benzoico conocido por su actividad diurética. Es químicamente similar a otros diuréticos como la clortalidona, la clopamide y la xipamida . La besulpamida ha sido estudiada por sus propiedades farmacológicas, incluyendo sus efectos sobre la diuresis y la hipertensión .

Métodos De Preparación

La síntesis de la besulpamida implica varios pasos, comenzando con la preparación del derivado del ácido sulfamoilcloro benzoico. Las condiciones de reacción suelen incluir el uso de agentes clorantes y derivados de sulfonamida. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

La besulpamida sufre varias reacciones químicas, incluyendo:

Oxidación: La besulpamida puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la besulpamida en sus formas reducidas.

Sustitución: La besulpamida puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores.

Aplicaciones Científicas De Investigación

La besulpamida ha sido estudiada ampliamente por sus propiedades diuréticas. Ha mostrado una actividad diurética significativa en modelos animales, similar a otros diuréticos conocidos. Además, la besulpamida ha sido investigada por sus efectos antihipertensivos, particularmente en combinación con otros agentes antihipertensivos . Su farmacocinética y farmacodinamia han sido estudiadas en ratas y perros, proporcionando información valiosa sobre su absorción, distribución, metabolismo y excreción .

Mecanismo De Acción

La besulpamida ejerce sus efectos principalmente inhibiendo el cotransportador de sodio-cloruro (NCCT) en los riñones. Esta inhibición conduce a una mayor excreción de iones sodio y cloruro, lo que resulta en diuresis. Los objetivos moleculares y las vías implicadas en este mecanismo incluyen el NCCT y las vías de transporte iónico relacionadas .

Comparación Con Compuestos Similares

La besulpamida es similar a otros diuréticos como la clortalidona, la clopamide y la xipamida. Tiene propiedades únicas que la distinguen de estos compuestos. Por ejemplo, la besulpamida ha mostrado un perfil farmacocinético diferente y puede tener aplicaciones terapéuticas distintas . Otros compuestos similares incluyen la hidroclorotiazida y la torasemida, que también exhiben propiedades diuréticas y antihipertensivas .

Propiedades

IUPAC Name |

4-chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S/c1-9-6-10(2)19(11(3)7-9)18-15(20)12-4-5-13(16)14(8-12)23(17,21)22/h4-8H,1-3H3,(H2-,17,18,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDYDXDNOWKEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)C)N=C(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

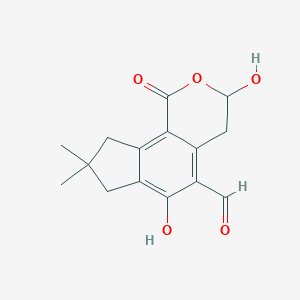

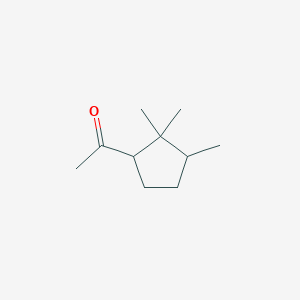

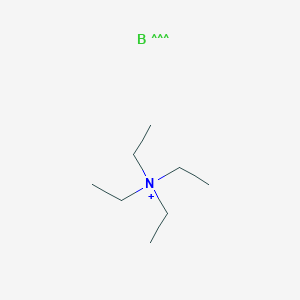

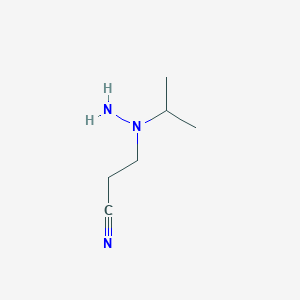

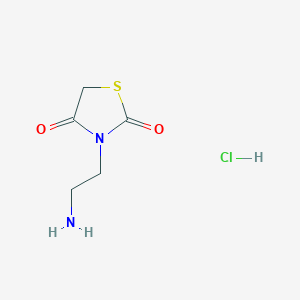

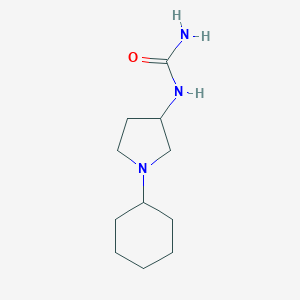

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Besulpamide and its effects on the body?

A1: this compound is a diuretic drug, meaning it increases urine output. While the exact mechanism is not fully detailed in the provided research, it is known to be similar to other diuretics like chlorthalidone and clopamide. These drugs typically exert their effects within the kidneys, particularly on the nephron, the functional unit responsible for urine formation. [] The increased urine output helps to lower blood pressure, making this compound useful as an antihypertensive agent. []

Q2: How does the structure of this compound contribute to its activity?

A2: The structure of this compound, a 1-[(4-Chloro-3-sulfamoylbenzoyl)amino]-2,4,6-trimethylpyridinium hydroxide inner salt, has been studied using X-ray crystallography and NMR spectroscopy. [] These studies revealed two key structural features:

Q3: What is the pharmacokinetic profile of this compound?

A4: Research in rats and dogs has shed light on the pharmacokinetic properties of this compound. [] The drug is well-absorbed after oral administration, with a bioavailability of nearly 86.4% in rats. [] It follows a two-compartment open model, meaning it distributes between the bloodstream and tissues. [] The elimination half-life is relatively short, ranging from 1 to 4 hours, suggesting the need for multiple daily doses to maintain therapeutic levels. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.